molecular formula C29H29N3O2 B5229999 4-{[4-(2-ethoxyphenyl)-1-piperazinyl]carbonyl}-2-(4-methylphenyl)quinoline

4-{[4-(2-ethoxyphenyl)-1-piperazinyl]carbonyl}-2-(4-methylphenyl)quinoline

Cat. No. B5229999
M. Wt: 451.6 g/mol
InChI Key: RIMLCSQQKNBGMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{[4-(2-ethoxyphenyl)-1-piperazinyl]carbonyl}-2-(4-methylphenyl)quinoline, commonly known as E-52862, is a novel compound that has attracted the attention of researchers due to its potential therapeutic applications. This compound belongs to the family of quinoline derivatives and has been synthesized using a specific method.

Mechanism of Action

The mechanism of action of E-52862 involves its interaction with the serotonin receptor 5-HT1A and the inhibition of the reuptake of serotonin and norepinephrine. This leads to an increase in the availability of these neurotransmitters, which can help alleviate pain, anxiety, and depression.
Biochemical and Physiological Effects:
E-52862 has been shown to have various biochemical and physiological effects. It has been found to increase the levels of serotonin and norepinephrine in the brain, which can help alleviate pain, anxiety, and depression. E-52862 has also been shown to have anxiolytic and antidepressant effects in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of E-52862 is its high affinity for the serotonin receptor 5-HT1A, which makes it a promising candidate for the treatment of various neurological disorders. However, one of the limitations of E-52862 is its limited solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for the research of E-52862. One direction is to study its potential use in the treatment of neuropathic pain, anxiety, and depression in humans. Another direction is to investigate its potential as a therapeutic agent for other neurological disorders, such as Parkinson's disease and Alzheimer's disease. Additionally, further research is needed to optimize the synthesis method of E-52862 and to develop more efficient methods for its administration.

Synthesis Methods

The synthesis of E-52862 involves a series of steps starting from 4-methylbenzaldehyde, which is converted to 4-methyl-2-nitrobenzoic acid. This intermediate is then reduced to 4-methyl-2-aminobenzoic acid, which is further condensed with 2-ethoxyaniline to give 4-(2-ethoxyphenyl)-2-methylquinoline. This intermediate is then treated with piperazine and triethylamine to give the final product, E-52862. The synthesis method of E-52862 has been optimized to provide a high yield and purity of the compound.

Scientific Research Applications

E-52862 has shown promising results in various scientific research applications. It has been studied for its potential use in the treatment of neuropathic pain, anxiety, and depression. E-52862 has been found to have a high affinity for the serotonin receptor 5-HT1A, which is involved in the regulation of mood and anxiety. It has also been shown to have an inhibitory effect on the reuptake of serotonin and norepinephrine, two neurotransmitters that are involved in the regulation of pain perception.

properties

IUPAC Name

[4-(2-ethoxyphenyl)piperazin-1-yl]-[2-(4-methylphenyl)quinolin-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H29N3O2/c1-3-34-28-11-7-6-10-27(28)31-16-18-32(19-17-31)29(33)24-20-26(22-14-12-21(2)13-15-22)30-25-9-5-4-8-23(24)25/h4-15,20H,3,16-19H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIMLCSQQKNBGMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1N2CCN(CC2)C(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=C(C=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-(2-Ethoxyphenyl)piperazin-1-yl][2-(4-methylphenyl)quinolin-4-yl]methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.